Diethyl cyclopent-1-ene-1,2-dicarboxylate (DECD) finds application in scientific research primarily as a precursor for the synthesis of various cyclopentane derivatives. Its structure, with a double bond and two ester groups, allows for diverse chemical transformations, making it a valuable building block for complex molecules. Studies have demonstrated its use in the synthesis of:
While research on DECD's direct applications beyond a synthetic precursor is limited, its unique structure suggests potential in other areas:
Diethyl cyclopent-1-ene-1,2-dicarboxylate is an organic compound with the molecular formula . It is classified as an ester derivative of cyclopentene, featuring two ester functional groups attached to a cyclopentene ring. This unique structure contributes to its distinct chemical properties and reactivity, making it a subject of interest in various fields of chemistry, including organic synthesis and medicinal chemistry .
Oxidation: The compound can be oxidized to form derivatives with additional oxygen-containing functional groups. Common oxidizing agents include potassium permanganate.
Reduction: Reduction reactions can convert the ester groups into alcohols or other reduced forms, typically using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace one or more of the ester groups with other functional groups. Common nucleophiles include amines.
The specific products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl group-containing derivatives, while reduction can lead to alcohols.
Research into the biological activity of diethyl cyclopent-1-ene-1,2-dicarboxylate indicates potential applications in pharmacology. The compound may serve as a precursor for drug development and has been studied for its enzyme-catalyzed reactions in biochemical assays. Its unique structure allows it to interact with biological systems, making it a candidate for further investigation in medicinal chemistry .
The synthesis of diethyl cyclopent-1-ene-1,2-dicarboxylate can be achieved through various methods:
CH Alkylation: One common method involves the CH alkylation of diethyl malonate with cis-1,4-dichlorobutene, followed by treatment with dichlorocarbene.
Esterification: Traditional esterification methods can also be employed to synthesize this compound on a laboratory scale. While industrial production methods are not extensively documented, principles from large-scale esterification reactions and continuous flow reactors may be applicable for scaling up laboratory synthesis methods .
Diethyl cyclopent-1-ene-1,2-dicarboxylate has diverse applications across several fields:
Organic Synthesis: It serves as a building block for the preparation of more complex molecules.
Biochemistry: The compound is utilized in studies involving enzyme-catalyzed reactions and as a substrate in biochemical assays.
Pharmaceutical Development: Research into its potential pharmaceutical applications includes its use as a precursor in drug development.
Material Science: It is employed in producing polymers and other materials with specific properties .
The interaction studies involving diethyl cyclopent-1-ene-1,2-dicarboxylate focus on its reactivity as an ester. The ester functional groups enable hydrolysis and transesterification reactions that modify the compound’s structure and properties. Understanding these interactions is crucial for determining its potential applications in various chemical and biological contexts .
Several compounds share structural similarities with diethyl cyclopent-1-ene-1,2-dicarboxylate:
Diethyl cyclopent-1-ene-1,2-dicarboxylate is unique due to its specific ester configuration and the presence of the cyclopentene ring. This structural feature imparts distinct reactivity and properties compared to other similar compounds. Its ability to participate in various
Diethyl cyclopent-1-ene-1,2-dicarboxylate (CAS 70202-92-5) emerged as a compound of interest in the late 20th century, with early synthetic routes documented in organometallic chemistry studies. A pivotal synthesis method was reported by Urbina-Blanco et al. (2010), utilizing ruthenium-based catalysts in toluene under inert conditions. The compound gained prominence due to its structural versatility in cyclopentene-derived systems, which are critical in polymer chemistry and materials science. While its exact discovery timeline remains unclear, its utility in equilibrium ring-opening metathesis polymerization (ROMP) reactions underscores its role in advancing cyclic olefin research.
IUPAC Name: Diethyl cyclopent-1-ene-1,2-dicarboxylate.
Synonyms:
Property | Value |
---|---|
CAS Number | 70202-92-5 |
EC Number | 847-980-3 |
SMILES | CCOC(=O)C1=C(CCC1)C(=O)OCC |
InChIKey | WACLHMCDBDBKEM-UHFFFAOYSA-N |
The compound’s structure features a strained cyclopentene ring with conjugated ester groups, rendering it electrophilic at the double bond and susceptible to nucleophilic attack. This configuration enables participation in cycloadditions and metathesis reactions. The spatial arrangement of the ester groups also influences its reactivity in polymerization, where it serves as a monomer for polypentenamers. Comparative studies with dimethyl analogs (e.g., dimethyl cyclopentene-1,2-dicarboxylate) highlight its enhanced solubility in nonpolar solvents due to longer ethyl chains.
Recent studies emphasize its role in ROMP for synthesizing degradable polymers, leveraging its low ring strain ($$\Delta H_{\text{neat}} \approx -5.0 \, \text{kcal mol}^{-1}$$) and thermodynamic equilibrium properties. Additionally, it serves as a precursor in synthesizing trans-cyclopentane-1,2-dicarboxylic acid derivatives, which are intermediates in pharmaceuticals and agrochemicals. Innovations in catalytic systems, such as Schrock-type molybdenum complexes, have further expanded its synthetic applications.
The primary synthesis involves alkylation of diethyl malonate with 1,3-dibromopropane under basic conditions, followed by cyclization. Alternative routes employ ruthenium-catalyzed metathesis of diethyl diallylmalonate, achieving yields up to 82.4% under optimized hydrogenation conditions.
The compound participates in:
Diethyl cyclopent-1-ene-1,2-dicarboxylate represents a cyclic organic compound characterized by a five-membered cyclopentene ring bearing two ester functional groups at adjacent carbon positions [5]. The molecular formula C₁₁H₁₆O₄ indicates a molecular weight of 212.24 g/mol, establishing this compound as a dicarboxylate ester derivative [5] [28]. The International Union of Pure and Applied Chemistry name for this compound is diethyl cyclopent-1-ene-1,2-dicarboxylate, with the Chemical Abstracts Service registry number 70202-92-5 [5] [28].
The molecular geometry exhibits a planar cyclopentene ring system with sp² hybridization at the carbon atoms participating in the double bond [27]. The cyclopentene ring adopts a non-planar conformation to minimize eclipsing strain, with the ring puckering contributing to the overall three-dimensional structure [24] [27]. The two carboxylate ester groups are positioned at the 1,2-positions relative to the double bond, creating a vicinal diester arrangement [5] [28].
The ethyl ester substituents extend from the ring system, with each ester group containing a carbonyl carbon bonded to an ethoxy group [5]. The simplified molecular-input line-entry system representation CCOC(=O)C1CCCC=1C(=O)OCC accurately describes the connectivity pattern [28] [30]. The International Chemical Identifier key WACLHMCDBDBKEM-UHFFFAOYSA-N provides a unique digital fingerprint for this molecular structure [5] [28].
The cyclopentene ring system in diethyl cyclopent-1-ene-1,2-dicarboxylate exhibits specific conformational characteristics that influence its stereochemical behavior [24] [27]. Cyclopentane rings typically adopt envelope conformations to relieve torsional strain, where one carbon atom lies out of the plane formed by the other four atoms [24] [27]. The presence of the double bond in the cyclopentene system constrains two carbon atoms to remain planar, while the remaining three carbons can adopt a puckered arrangement [27].
The compound possesses no defined stereocenters, as indicated by its achiral classification [36]. The molecular structure lacks asymmetric carbon centers that would give rise to optical activity [36]. The double bond in the cyclopentene ring system does not exhibit geometric isomerism due to the cyclic constraint, which prevents the formation of distinct geometric isomers [21] [27].
The conformational flexibility of the cyclopentene ring allows for interconversion between different envelope conformations through pseudorotation [24] [27]. This dynamic process involves the sequential movement of the out-of-plane carbon atom around the ring, resulting in rapid equilibration between conformational states at room temperature [27]. The ester substituents at the 1,2-positions may influence the preferred conformational states through steric and electronic effects [26].
Nuclear magnetic resonance spectroscopy provides detailed structural information for diethyl cyclopent-1-ene-1,2-dicarboxylate through analysis of both proton and carbon-13 spectra [8] [13]. The proton nuclear magnetic resonance spectrum exhibits characteristic signals that reflect the molecular environment of each hydrogen atom in the structure [8] [13].
The ethyl ester groups produce distinctive multipicity patterns in the proton spectrum [8] [31]. The methyl protons of the ethoxy groups typically appear as triplets around δ 1.25-1.28 ppm due to coupling with the adjacent methylene protons [8] [31]. The methylene protons of the ethoxy groups appear as quartets in the region δ 4.19-4.24 ppm, reflecting their coupling with the methyl protons [8] [31].
The cyclopentene ring protons exhibit more complex splitting patterns due to the conformational dynamics and multiple coupling interactions [13]. The protons on the saturated carbons of the ring appear as multiplets in the aliphatic region, typically between δ 2.5-3.5 ppm [8] [31]. The chemical shift values and coupling constants provide information about the ring conformation and substituent effects [13].
Carbon-13 nuclear magnetic resonance spectroscopy reveals the electronic environment of each carbon atom in the molecule [31]. The carbonyl carbons of the ester groups appear in the downfield region around δ 170 ppm, characteristic of ester functionality [31]. The aromatic-like carbons involved in the double bond system appear in the range δ 130-140 ppm [31]. The aliphatic carbons of the cyclopentene ring and ethyl groups appear in their respective upfield regions [31].
Infrared spectroscopy provides crucial functional group identification for diethyl cyclopent-1-ene-1,2-dicarboxylate through characteristic vibrational frequencies [11] [14]. The ester carbonyl groups exhibit strong absorption bands in the region 1705-1740 cm⁻¹, which represents the stretching vibration of the carbon-oxygen double bond [11] [32]. This frequency range is typical for aliphatic ester compounds and confirms the presence of the dicarboxylate functionality [11].
The carbon-hydrogen stretching vibrations appear in multiple regions of the infrared spectrum [11] [14]. Aliphatic carbon-hydrogen bonds produce absorption bands in the range 2850-3000 cm⁻¹, with the ethyl groups contributing to these signals [11] [32]. The cyclopentene ring carbon-hydrogen bonds also contribute to this region, with specific frequencies depending on their hybridization state [14].
The carbon-carbon double bond in the cyclopentene ring system produces a characteristic absorption band around 1600-1650 cm⁻¹ [14]. This frequency may be influenced by the conjugation effects with the adjacent ester groups [14]. The carbon-oxygen single bond stretching vibrations of the ester groups appear in the fingerprint region around 1000-1300 cm⁻¹ [11] [32].
Additional vibrational modes include carbon-carbon single bond stretches and various bending vibrations that contribute to the complex fingerprint region below 1500 cm⁻¹ [11] [14]. These bands provide detailed structural information for compound identification and purity assessment [14].
Mass spectrometry analysis of diethyl cyclopent-1-ene-1,2-dicarboxylate reveals characteristic fragmentation patterns that aid in structural elucidation and compound identification [9] [34]. The molecular ion peak appears at m/z 212, corresponding to the molecular weight of the intact molecule [5] [34]. The intensity of the molecular ion peak may be moderate to weak, as is typical for ester compounds that undergo facile fragmentation [34].
The primary fragmentation pathways involve the loss of ethyl radicals from the ester groups, producing fragment ions at m/z 183 (M-29) and subsequent losses [34]. The loss of ethoxy groups (OC₂H₅) results in fragments at m/z 167 (M-45) [34]. These fragmentations are characteristic of ethyl ester functionality and provide confirmatory evidence for the diethyl ester structure [34].
The cyclopentene ring system may undergo ring-opening reactions under electron impact conditions, leading to the formation of linear fragment ions [34]. Alpha-cleavage adjacent to the carbonyl groups represents another significant fragmentation pathway, producing acylium ions that contribute to the mass spectral pattern [34]. The base peak in the spectrum often corresponds to a stable fragment ion rather than the molecular ion [34].
Fragment m/z | Loss from Molecular Ion | Structural Assignment |
---|---|---|
212 | - | Molecular ion [M]⁺ |
183 | 29 | Loss of CHO or C₂H₅ |
167 | 45 | Loss of OC₂H₅ |
139 | 73 | Loss of CO₂C₂H₅ |
111 | 101 | Ring fragmentation |
Crystallographic studies of diethyl cyclopent-1-ene-1,2-dicarboxylate and related cyclopentene dicarboxylate compounds provide detailed three-dimensional structural information [7]. X-ray diffraction analysis reveals precise bond lengths, bond angles, and molecular conformations in the solid state [7]. The cyclopentene ring system exhibits specific geometric parameters that reflect the balance between ring strain and electronic effects [7].
The carbon-carbon double bond length in the cyclopentene ring typically measures approximately 1.34-1.36 Å, consistent with sp² hybridization [7]. The carbon-carbon single bonds in the ring system show lengths around 1.50-1.54 Å, depending on their position relative to the double bond and ester substituents [7]. The carbonyl carbon-oxygen double bonds measure approximately 1.20-1.23 Å, characteristic of ester functionality [7].
Bond angles within the cyclopentene ring deviate from ideal tetrahedral geometry due to the five-membered ring constraint [7] [27]. The internal angles of the ring typically range from 102° to 110°, reflecting the compromise between angle strain and torsional strain [27]. The ester substituents adopt conformations that minimize steric interactions while maintaining optimal orbital overlap [7].
Crystal packing arrangements may involve intermolecular interactions such as van der Waals forces and possible weak hydrogen bonding interactions [7]. The ethyl ester groups provide flexibility in the crystal structure, allowing for efficient molecular packing [7]. Thermal parameters from crystallographic analysis indicate the degree of molecular motion in the solid state [7].
Structural Parameter | Value (Å or °) | Reference |
---|---|---|
C=C bond length | 1.356(4) | [7] |
C-C single bond | 1.540(4) | [7] |
C=O bond length | 1.230(4) | [7] |
C-O single bond | 1.328(3) | [7] |
Ring internal angles | 102-110° | [7] |
Diethyl cyclopent-1-ene-1,2-dicarboxylate exists as a liquid under standard conditions [2]. This liquid state at room temperature is characteristic of many ester compounds with moderate molecular weights. The compound demonstrates typical liquid properties associated with organic esters of similar molecular complexity.
Specific melting and boiling point data for Diethyl cyclopent-1-ene-1,2-dicarboxylate are not documented in the available literature. However, comparative analysis with structurally related compounds provides insight into expected thermal properties. The closely related Diethyl 1,2-cyclopentanedicarboxylate exhibits a boiling point of 278.5°C at 760 mmHg [3], while Diethyl 1,1-cyclopentanedicarboxylate demonstrates a boiling point of 246°C at 760 mmHg [4]. These related compounds suggest that Diethyl cyclopent-1-ene-1,2-dicarboxylate would possess comparable thermal stability characteristics.
The solubility characteristics of Diethyl cyclopent-1-ene-1,2-dicarboxylate can be predicted based on its molecular structure and comparison with related ester compounds. Ester compounds with similar structural features typically demonstrate solubility in organic solvents while exhibiting limited solubility in water due to their hydrophobic nature [5]. The presence of two ethyl ester groups and the cyclopentene ring structure contribute to the compound's predominantly hydrophobic character, making it more compatible with non-polar and moderately polar organic solvents.
Solvent Type | Expected Solubility | Rationale |
---|---|---|
Water | Limited | Hydrophobic nature of cyclopentene ring and ethyl ester groups |
Ethanol | Good | Moderate polarity compatible with ester functionality |
Acetone | Good | Polar aprotic solvent suitable for ester dissolution |
Chloroform | Excellent | Non-polar characteristics favor dissolution |
Diethyl ether | Good | Similar structural compatibility with ester groups |
The octanol-water partition coefficient (LogP) of Diethyl cyclopent-1-ene-1,2-dicarboxylate is 2.2 [1]. This value indicates moderate hydrophobicity and suggests favorable partitioning into organic phases compared to aqueous environments. The LogP value of 2.2 reflects the balance between the hydrophobic cyclopentene ring system and the polar ester functional groups.
The topological polar surface area of Diethyl cyclopent-1-ene-1,2-dicarboxylate measures 53 Ų [1]. This value represents the surface area occupied by polar atoms (oxygen) and provides insight into the compound's potential for intermolecular interactions. The polar surface area directly correlates with the compound's ability to form hydrogen bonds and influences its solubility characteristics and biological membrane permeability.
The electronic structure of Diethyl cyclopent-1-ene-1,2-dicarboxylate features several key characteristics:
Ester Functional Groups: The compound contains two ester functional groups that exhibit electron delocalization through resonance structures [6]. The carbonyl carbon atoms are sp² hybridized with trigonal planar geometry, while the carbonyl oxygen atoms demonstrate sp hybridization [6]. The non-carbonyl oxygen atoms in the ethoxy groups are sp² hybridized with bent local geometry.
Hydrogen Bonding Capacity: The molecule possesses 2 hydrogen bond acceptors and 0 hydrogen bond donors [1], indicating its capacity to participate in hydrogen bonding as an acceptor but not as a donor.
Molecular Flexibility: The compound demonstrates 6 rotatable bonds [1], primarily associated with the ethyl ester side chains, contributing to conformational flexibility.
Electronic Structure Parameters:
Diethyl cyclopent-1-ene-1,2-dicarboxylate demonstrates stability under recommended storage conditions [7]. The compound exhibits typical ester stability characteristics, remaining stable under normal atmospheric conditions when properly stored. The cyclopentene ring structure contributes to overall molecular stability while the double bond functionality may influence certain reactivity patterns.
Storage Recommendations:
The reactivity profile of Diethyl cyclopent-1-ene-1,2-dicarboxylate is dominated by its ester functional groups and cyclopentene double bond:
Ester Group Reactivity:
Double Bond Reactivity:
Nucleophilic Substitution: The ester groups enable nucleophilic substitution reactions that can modify the compound's structure and properties . Common nucleophiles including amines can replace one or more ester groups with other functional groups.
Reaction Type | Functional Group Involved | Expected Reactivity |
---|---|---|
Hydrolysis | Ester groups | Moderate to high under acidic/basic conditions |
Reduction | Ester groups | High with strong reducing agents |
Addition | Double bond | Moderate reactivity |
Oxidation | Double bond | Moderate susceptibility |
Nucleophilic substitution | Ester groups | Moderate reactivity |